molecular formula C28H18N4 B12451251 4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile

4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile

Cat. No.: B12451251
M. Wt: 410.5 g/mol
InChI Key: QTDYGUHZZPDGNI-UHFFFAOYSA-N
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Description

4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the cyanophenyl group: This step involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine group on the biphenyl core.

    Formation of the imine linkage: The final step involves the condensation of the cyanophenyl-substituted biphenyl with an aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine linkage to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield amine derivatives.

Scientific Research Applications

4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile has several applications in scientific research:

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.

    Medicinal Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

Mechanism of Action

The mechanism by which 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine linkage and aromatic rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile: shares similarities with other imine-containing compounds and biphenyl derivatives.

    4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile: can be compared to compounds such as 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile and 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile.

Uniqueness

The uniqueness of 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H18N4

Molecular Weight

410.5 g/mol

IUPAC Name

4-[[4-[4-[(4-cyanophenyl)methylideneamino]phenyl]phenyl]iminomethyl]benzonitrile

InChI

InChI=1S/C28H18N4/c29-17-21-1-5-23(6-2-21)19-31-27-13-9-25(10-14-27)26-11-15-28(16-12-26)32-20-24-7-3-22(18-30)4-8-24/h1-16,19-20H

InChI Key

QTDYGUHZZPDGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C#N)C#N

Origin of Product

United States

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